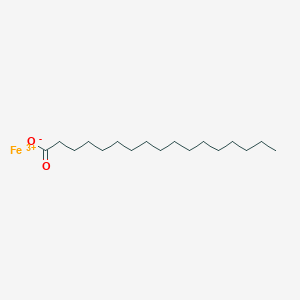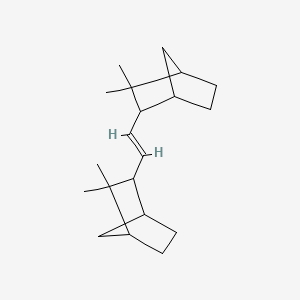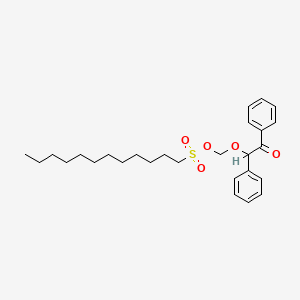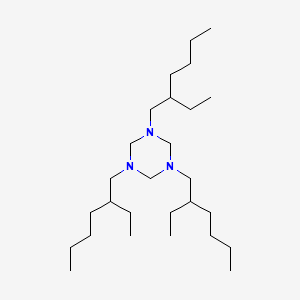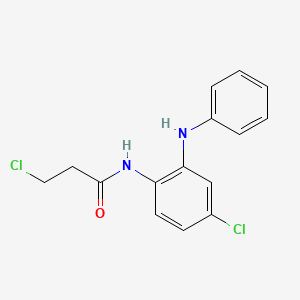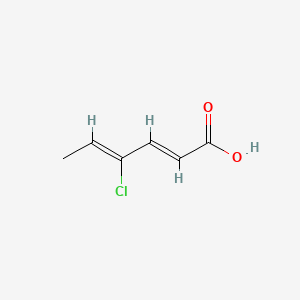
4-Chlorohexa-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorohexa-2,4-dienoic acid is an organic compound with the molecular formula C6H7ClO2 It is characterized by the presence of a chloro group attached to a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorohexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the chlorination of hexa-2,4-dienoic acid. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorohexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diene system into a saturated or partially saturated system.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.
Major Products:
Oxidation: Formation of hexadienoic acids or hexadienones.
Reduction: Formation of hexenoic acids or hexanoic acids.
Substitution: Formation of various substituted dienoic acids.
Applications De Recherche Scientifique
4-Chlorohexa-2,4-dienoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Chlorohexa-2,4-dienoic acid involves its interaction with various molecular targets. The chloro group and the conjugated diene system play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, and its diene system can participate in cycloaddition reactions. These interactions are mediated through specific pathways involving nucleophiles and electrophiles .
Comparaison Avec Des Composés Similaires
Hexa-2,4-dienoic acid: Lacks the chloro group, making it less reactive in substitution reactions.
2,4-Hexadienoic acid: Another isomer with different reactivity due to the position of double bonds.
Sorbic acid: A well-known preservative with similar structural features but different applications.
Uniqueness: 4-Chlorohexa-2,4-dienoic acid is unique due to the presence of the chloro group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Propriétés
Numéro CAS |
97552-61-9 |
|---|---|
Formule moléculaire |
C6H7ClO2 |
Poids moléculaire |
146.57 g/mol |
Nom IUPAC |
(2E,4Z)-4-chlorohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7ClO2/c1-2-5(7)3-4-6(8)9/h2-4H,1H3,(H,8,9)/b4-3+,5-2- |
Clé InChI |
FBHZRIIRIRXHEM-QSDRKMMISA-N |
SMILES isomérique |
C/C=C(/C=C/C(=O)O)\Cl |
SMILES canonique |
CC=C(C=CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


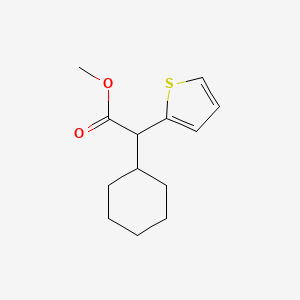
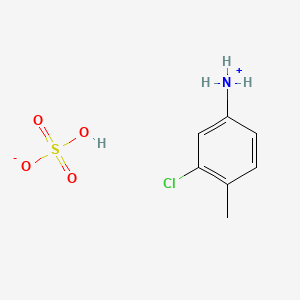
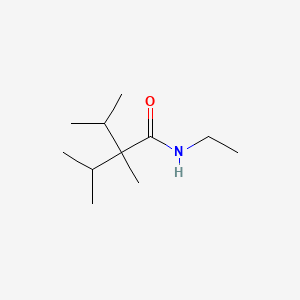
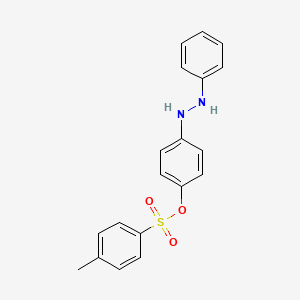
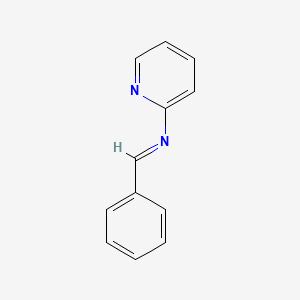
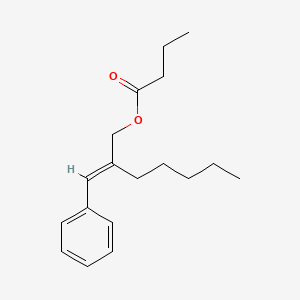
![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
